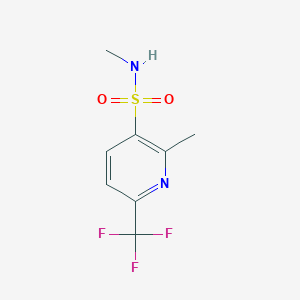

![molecular formula C12H19NO4 B1411836 3-Boc-3-氮杂双环-[3.1.0]己烷-6-羧酸甲酯(外消旋体) CAS No. 1419101-34-0](/img/structure/B1411836.png)

3-Boc-3-氮杂双环-[3.1.0]己烷-6-羧酸甲酯(外消旋体)

描述

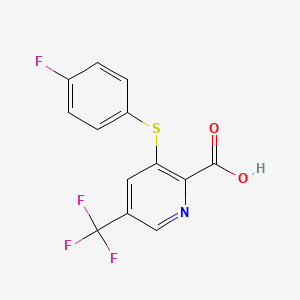

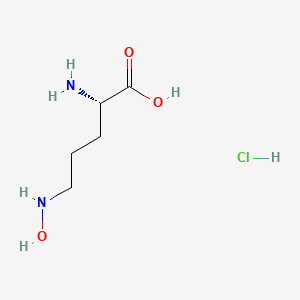

“Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate” is a chemical compound that is part of the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This structure is found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of this compound involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings . The process is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .

Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) . This reaction can be conducted under low catalyst loadings . The reaction is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings .

科学研究应用

Antiviral Medication Synthesis

Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate: is a key intermediate in the synthesis of antiviral medications. It has been utilized in the production of boceprevir , a protease inhibitor used in the treatment of hepatitis C virus . Additionally, it plays a significant role in the synthesis of pf-07321332 , an oral drug for COVID-19 treatment .

Efficient Synthesis Method Development

Researchers have developed an innovative approach for the efficient synthesis of this compound using Ru (II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates . This method provides a more streamlined and higher-yielding process compared to traditional cyclization and catalytic hydrogenation reactions.

Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound is crucial for creating a variety of drugs beyond antivirals. Its structure is a fundamental building block in the design of new pharmaceutical agents, particularly those requiring a bicyclic scaffold with a nitrogen atom .

Gabriel Synthesis Application

The compound’s synthesis involves the Gabriel synthesis , a method used to transform primary alkyl halides into primary amines . This showcases its versatility in chemical reactions and its potential application in developing other synthetic methodologies.

Structural Insights for Drug Design

The structural analysis of this compound provides insights into the design of other drugs. For instance, studies involving its complexation with proteases offer valuable information for the development of inhibitors targeting similar enzymes .

Catalysis Research

The compound’s synthesis has contributed to catalysis research, particularly in exploring the efficiency of different transition metal-catalyzed methods . This research can lead to advancements in other areas of synthetic chemistry that rely on catalysis.

Atom Economy Improvement

The innovative synthesis method of this compound also addresses concerns regarding atom economy. Traditional methods exhibited poor atom economy, but the new approach using Ru (II) catalysis is more atom-efficient .

作用机制

未来方向

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.

属性

IUPAC Name |

3-O-tert-butyl 6-O-methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8+,9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKNDGQUFLNXNJ-JVHMLUBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

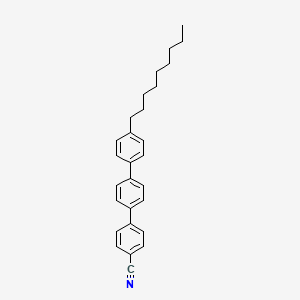

![4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid](/img/structure/B1411759.png)

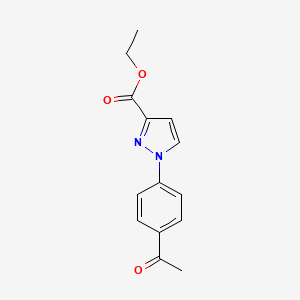

![Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester](/img/structure/B1411761.png)

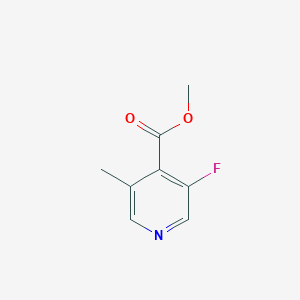

![1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1411766.png)

![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)

![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)